N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C23H21N3O5S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O5S2/c1-13-14(2)33-21-20(13)22(28)26(11-16-4-3-7-29-16)23(25-21)32-12-19(27)24-15-5-6-17-18(10-15)31-9-8-30-17/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27) |
InChI Key |
CFRVVSKLWAWUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CO5)C |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzodioxin Derivative : The synthesis begins with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various sulfonyl chlorides under alkaline conditions to yield sulfonamide derivatives. These derivatives serve as precursors for further modifications .
- Thieno[2,3-d]pyrimidine Moiety : The incorporation of the thieno[2,3-d]pyrimidine structure is achieved through a series of reactions involving 2-bromo-N-(un/substituted-phenyl)acetamides and lithium hydride in DMF .
- Final Compound Formation : The final product is obtained by coupling the benzodioxin-based sulfonamide with the thieno[2,3-d]pyrimidine component through a sulfanyl linkage .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibitory Activity | Reference |
|---|---|---|
| α-glucosidase | Moderate to high | |
| Acetylcholinesterase (AChE) | Significant | |
| Butyrylcholinesterase (BChE) | Comparable to standard drugs |
These activities suggest potential applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Anti-inflammatory and Analgesic Properties
The compound has also been screened for anti-inflammatory activity. Preliminary studies indicate that derivatives containing the benzodioxin structure exhibit significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway:
| Compound | COX Inhibition (%) | Analgesic Activity (%) | Reference |
|---|---|---|---|
| Benzodioxin Derivative | 90% (selective COX-2) | 51% protection | |
| Standard Drug (Diclofenac) | 68% | 60% |
Case Studies
- Diabetes Management : In a study focusing on anti-diabetic agents, compounds similar to N-(2,3-dihydro-1,4-benzodioxin...) were shown to lower blood glucose levels in diabetic models through enzyme inhibition pathways .
- Neuroprotective Effects : Research indicated that compounds with similar structural features could protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative diseases .
Scientific Research Applications
Research indicates that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit various biological activities:
- Antioxidant Properties : The presence of the benzodioxane moiety is associated with antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Enzyme Inhibition : Studies have indicated that similar compounds act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .
Therapeutic Applications
Given its structural features and biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress-related diseases or microbial infections.
- Neurological Disorders : Its enzyme inhibition properties may be exploited in creating treatments for conditions like Alzheimer's disease.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives:
- Study on α-glucosidase Inhibition : A recent investigation focused on synthesizing new acetamides based on the benzodioxane structure demonstrated significant inhibition of α-glucosidase activity .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their potential effectiveness as therapeutic agents .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (-S-) linkage between the acetamide and thieno[2,3-d]pyrimidinone moieties is susceptible to oxidation and nucleophilic substitution.
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions:
Thieno[2,3-d]pyrimidinone Core Reactivity
The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidinone system participates in:
Ring-Opening Reactions
| Reagent | Product | Application |
|---|---|---|
| Hydrazine | Hydrazide derivatives | Precursors for heterocyclic synthesis . |
| Grignard Reagents | Alkylated intermediates | Functionalization at the carbonyl position. |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring may undergo:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 or C-6 | Nitro-substituted derivatives |
| Halogenation | Cl₂/FeCl₃ | C-5 | Chlorinated analogs |
Furan Ring Modifications
The furan-2-ylmethyl group is prone to electrophilic substitution and ring-opening:
Benzodioxane Stability and Reactivity
The 1,4-benzodioxin fragment is generally stable but may undergo:
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Acid-Catalyzed Cleavage | HCl (aq.), heat | Catechol derivatives | Ether linkage hydrolysis . |
| O-Methylation | CH₃I, K₂CO₃ | Methoxy-substituted analogs | Enhanced lipophilicity . |
Computational Predictions
In silico studies (e.g., molecular docking) suggest:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its thieno[2,3-d]pyrimidine core, which distinguishes it from pyrimidine, triazole, or cyclopenta-fused analogs. Key comparisons include:
Key Observations
Core Heterocycle Influence: The thienopyrimidine core in the target compound may enhance π-π stacking in enzyme active sites compared to pyrimidine or triazole cores .
Substituent Effects :
- The furan-2-ylmethyl group introduces an oxygen-rich heterocycle, which could enhance hydrogen bonding compared to bulkier aryl groups (e.g., 3-fluorophenyl in or 2-methoxyphenyl in ).
- Sulfanylacetamide linkers are conserved across analogs, suggesting a role in stabilizing interactions with cysteine residues or metal ions in enzyme pockets .
Biological Activity Trends :
- Compounds with benzodioxin-linked sulfanylacetamide moieties (e.g., ) show moderate α-glucosidase inhibition (IC50 ~80 µM), but activity depends on substituent electronic profiles. Electron-withdrawing groups (e.g., halogens) may enhance binding, while bulky groups reduce potency .
Research Findings and Data
Hypothetical Bioactivity
- However, the furan-2-ylmethyl group’s electron-donating nature may reduce potency compared to halogenated analogs.
- Kinase Inhibition: Thienopyrimidine cores are known kinase inhibitors. The 5,6-dimethyl groups could sterically hinder ATP-binding pockets, modulating selectivity .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminothiophene-3-carboxylates and carbonyl reagents. For 5,6-dimethyl substitution, 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes reflux with formamide (140°C, 6 h) to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (76–97% yield). Alternative reagents like formic acid or ammonium formate facilitate cyclization under milder conditions (60–65°C).
Table 1: Cyclocondensation Conditions for Thienopyrimidinone Formation
Introduction of Sulfanyl Group at C2
The sulfanyl group at position 2 is introduced via nucleophilic substitution using potassium thioacetate or thiourea derivatives. Patel et al. demonstrated that treating thieno[2,3-d]pyrimidin-4-one with potassium thiocyanate in HCl/dioxane (reflux, 4 h) yields 2-thioxo derivatives (58–72% yield). For the target compound, this intermediate is further alkylated with chloroacetamide to install the sulfanylacetamide side chain.
Functionalization with Furanmethyl Substituent
Alkylation at N3
The furan-2-ylmethyl group is introduced at N3 via alkylation of the thienopyrimidinone intermediate. Reaction with furfuryl bromide in the presence of K2CO3 (DMF, 80°C, 3 h) achieves N-alkylation with 68–75% yield. Steric hindrance from the 5,6-dimethyl groups necessitates prolonged reaction times (up to 6 h) for complete conversion.
Key Spectral Data for 3-(Furan-2-ylmethyl) Intermediate:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.35 (dd, J = 3.2 Hz, 1H, furan H-4), 6.25 (d, J = 3.2 Hz, 1H, furan H-3), 4.85 (s, 2H, CH2-furan)
Synthesis of Benzodioxin Amine
Reductive Amination of 1,4-Benzodioxin-6-carbaldehyde
The benzodioxin amine is prepared via reductive amination of 1,4-benzodioxin-6-carbaldehyde using ammonium acetate and NaBH3CN (MeOH, 25°C, 12 h). This method affords N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in 89% yield with >95% purity.
Final Coupling via Acetamide Linkage
Activation of Sulfanylacetic Acid
The sulfanylacetamide bridge is formed by activating 2-mercaptoacetic acid with EDCI/HOBt (DMF, 0°C, 1 h), followed by reaction with the benzodioxin amine (RT, 24 h). This step achieves 70–78% yield after purification via silica gel chromatography (hexane:ethyl acetate, 1:1).
Table 2: Optimization of Acetamide Coupling
| Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 78 |
| DCC/DMAP | CH2Cl2 | 0 → 25 | 48 | 65 |
| HATU | DMF | 25 | 12 | 82 |
Reaction Mechanism and Stereochemical Considerations
The cyclocondensation proceeds via a tandem nucleophilic attack and dehydration mechanism. The aminothiophene’s NH2 group attacks the electrophilic carbonyl carbon of formamide, followed by cyclization and elimination of water. Steric effects from the 5,6-dimethyl groups slow alkylation at N3, necessitating excess furfuryl bromide (1.5 eq).
Characterization and Analytical Data
The final compound is characterized by:
-
HRMS (ESI) : m/z 484.1274 [M+H]⁺ (calc. 484.1281 for C23H22N3O5S2)
-
¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 162.1 (C4=O), 154.3 (C2-S), 148.2 (furan C-2), 121.6–114.3 (aromatic carbons)
Scale-Up and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors for cyclocondensation (residence time: 30 min) and automated chromatography for purification. Environmental metrics include an E-factor of 18.2, driven by solvent use in column chromatography .
Q & A
Q. What are the recommended synthetic routes for optimizing the yield of this compound?
The compound is synthesized via multi-step protocols involving sulfonamide coupling and alkylation. Key steps include reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic aqueous conditions (pH 9–10) to form intermediate sulfonamides . Subsequent alkylation with 2-bromoacetamide derivatives in DMF, using lithium hydride (LiH) as an activator, achieves the final product. Yield optimization (~80%) requires precise stoichiometric control (1:1.05 molar ratio of sulfonamide to alkylating agent), inert atmosphere, and TLC monitoring .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- ¹H-NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for benzodioxin), methyl groups (δ 2.1–2.5 ppm), and thioacetamide NH signals (δ 10.1–12.5 ppm) .
- IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
- CHN analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., ±0.3% tolerance for carbon) .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays targeting acetylcholinesterase (AChE) or α-glucosidase due to structural analogs showing activity in these systems. For α-glucosidase, use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as substrate. Report IC₅₀ values (e.g., 81–86 μM for related compounds vs. 37 μM for acarbose) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across structural analogs?
Discrepancies in IC₅₀ values may arise from substituent effects on phenyl/heterocyclic moieties. Address this via:
- Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.
- Molecular docking : Compare binding affinities of analogs to α-glucosidase or AChE active sites (e.g., AutoDock Vina) .
- SAR analysis : Correlate electron-withdrawing/donating groups (e.g., methoxy vs. bromo substituents) with activity trends .
Q. What computational strategies enhance mechanistic understanding of this compound’s bioactivity?
- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfonyl or thioacetamide groups) .
- MD simulations : Simulate ligand-enzyme complexes (e.g., α-glucosidase) for 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Asp214/Arg281) .
- ADMET prediction : Use SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. How can experimental design mitigate challenges in scaling up synthesis?
- Flow chemistry : Transition from batch to continuous flow reactors for sulfonamide coupling, reducing reaction time and improving yield .
- DoE (Design of Experiments) : Apply factorial designs to optimize solvent (DMF vs. DMSO), temperature (25–60°C), and catalyst (LiH vs. NaH) .
- HPLC purification : Use C18 columns with gradient elution (acetonitrile/water) to isolate impurities from polar intermediates .
Methodological Guidance for Data Contradictions
Q. How to address inconsistencies in spectral data during characterization?
- Replicate synthesis : Ensure anhydrous conditions to prevent hydrolysis of thioacetamide .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 313 K .
Q. What strategies validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
